![molecular formula C9H18O5Si B13957224 Dimethyl 2-[(trimethylsilyl)oxy]succinate CAS No. 55590-73-3](/img/structure/B13957224.png)
Dimethyl 2-[(trimethylsilyl)oxy]succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(trimethylsilyl)oxy]succinate is an organic compound with the molecular formula C10H20O5Si. It is a derivative of succinic acid, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(trimethylsilyl)oxy]succinate can be synthesized through the esterification of succinic acid with methanol, followed by the introduction of trimethylsilyl groups. The reaction typically involves the use of trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of succinic acid with methanol, followed by silylation using trimethylsilyl chloride. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(trimethylsilyl)oxy]succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Succinic acid derivatives.
Reduction: Alcohol derivatives of succinic acid.
Substitution: Various substituted succinate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-[(trimethylsilyl)oxy]succinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of metabolic pathways involving succinic acid derivatives.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 2-[(trimethylsilyl)oxy]succinate involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection, making the compound less reactive under certain conditions. This allows for selective reactions to occur at specific sites on the molecule. The compound can interact with enzymes and other biological molecules, influencing metabolic pathways and biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl succinate: Lacks the trimethylsilyl groups and is more reactive.
Trimethylsilyl succinate: Contains trimethylsilyl groups but differs in the esterification pattern.
Dimethyl 2,3-bis[(trimethylsilyl)oxy]succinate: Contains additional trimethylsilyl groups, making it more sterically hindered.
Uniqueness
Dimethyl 2-[(trimethylsilyl)oxy]succinate is unique due to its specific esterification pattern and the presence of trimethylsilyl groups. These features provide steric protection and influence the compound’s reactivity, making it valuable in selective organic synthesis and other applications.
Propriétés
Numéro CAS |
55590-73-3 |
|---|---|
Formule moléculaire |
C9H18O5Si |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
dimethyl 2-trimethylsilyloxybutanedioate |
InChI |
InChI=1S/C9H18O5Si/c1-12-8(10)6-7(9(11)13-2)14-15(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
MMWDFJMVASCTJS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C(=O)OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


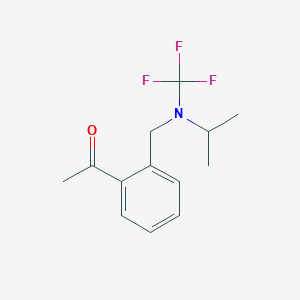
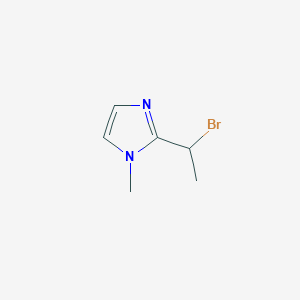
![Methyl 3-[(trimethylsilyl)oxy]butanoate](/img/structure/B13957152.png)

![8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B13957156.png)
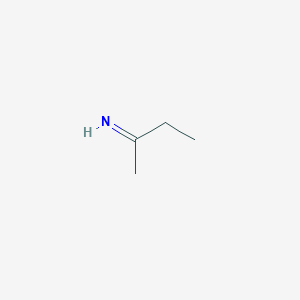

![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13957186.png)
![2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13957193.png)
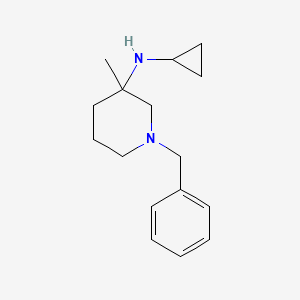

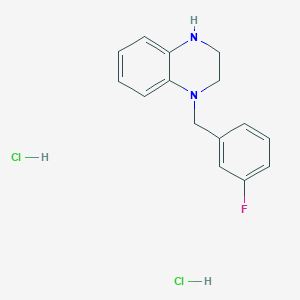
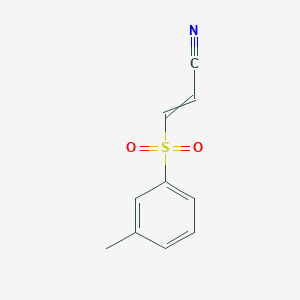
![Benzofuro[3,2-D]isoxazole](/img/structure/B13957223.png)
